

# Application Note: Simultaneous Determination of Artemether and Lumefantrine by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Artemether and lumefantrine |           |
| Cat. No.:            | B1667620                    | Get Quote |

AN-HPLC-001

Introduction

Artemether and lumefantrine are cornerstone compounds in Artemisinin-based Combination Therapy (ACT), the World Health Organization's recommended first-line treatment for uncomplicated P. falciparum malaria. The fixed-dose combination leverages the rapid schizonticidal action of artemether with the longer-lasting activity of lumefantrine. Ensuring the quality and correct dosage of these active pharmaceutical ingredients (APIs) in finished pharmaceutical products is critical for therapeutic efficacy and preventing the development of drug resistance.

This application note describes a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of **artemether and lumefantrine** in tablet dosage forms. The method is validated according to International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.[1][2][3]

# **Chromatographic Conditions**

A summary of the optimized chromatographic conditions for the simultaneous analysis of **artemether and lumefantrine** is presented in the table below. An isocratic elution is employed



for a rapid and efficient separation.

| Parameter        | Specification                                                    |
|------------------|------------------------------------------------------------------|
| HPLC System      | Isocratic HPLC with UV/PDA Detector                              |
| Column           | C18, 250 mm x 4.6 mm, 5 µm particle size                         |
| Mobile Phase     | Acetonitrile: 0.05% Orthophosphoric Acid (pH 3.5) (70:30 v/v)[4] |
| Flow Rate        | 1.0 mL/min[5][6]                                                 |
| Injection Volume | 20 μL                                                            |
| Detection        | UV at 222 nm[1][6]                                               |
| Column Temp.     | 25°C (Ambient)[4]                                                |
| Run Time         | Approximately 10 minutes                                         |

# **Method Validation Summary**

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for its intended purpose.

# **System Suitability**

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

| Parameter            | Artemether | Lumefantrine | Acceptance<br>Criteria |
|----------------------|------------|--------------|------------------------|
| Retention Time (min) | ~4.2       | ~5.2         | -                      |
| Tailing Factor       | < 1.5      | < 1.5        | ≤ 2.0                  |
| Theoretical Plates   | > 2000     | > 2000       | > 2000                 |

# **Quantitative Validation Data**



The following table summarizes the performance characteristics of the method as per ICH guidelines.

| Validation Parameter                | Artemether            | Lumefantrine          |
|-------------------------------------|-----------------------|-----------------------|
| Linearity Range (μg/mL)             | 3.2 - 19.2[6]         | 16 - 96[6]            |
| Correlation Coefficient (r²)        | > 0.999[6]            | > 0.999[6]            |
| Accuracy (% Recovery)               | 99.18 - 100.19%[1][6] | 99.96 - 100.07%[1][6] |
| Precision (%RSD, Intra-day)         | < 2.0%[6]             | < 2.0%[6]             |
| Precision (%RSD, Inter-day)         | < 2.0%[6]             | < 2.0%[6]             |
| Limit of Detection (LOD) (μg/mL)    | 0.201[6]              | 2.99[6]               |
| Limit of Quantitation (LOQ) (μg/mL) | 0.609[6]              | 9.086[6]              |

# **Experimental Workflow Diagram**

The diagram below illustrates the complete workflow from sample preparation to final data analysis.





Click to download full resolution via product page

Caption: Workflow for HPLC analysis of Artemether and Lumefantrine.



# Protocol: Simultaneous Determination of Artemether and Lumefantrine

- 1. Equipment and Materials
- Equipment:
  - o High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
  - Analytical balance (4-decimal places)
  - Ultrasonic bath
  - pH meter
  - Volumetric flasks (25 mL, 100 mL)
  - Pipettes
  - Syringes (1 mL)
  - Syringe filters (0.45 μm, nylon or PTFE)
  - HPLC vials
- Chemicals and Reagents:
  - Artemether (ART) Reference Standard
  - Lumefantrine (LUM) Reference Standard
  - Acetonitrile (HPLC grade)
  - Orthophosphoric Acid (AR grade)
  - Water (HPLC grade / Milli-Q)
  - Artemether/Lumefantrine combination tablets



#### 2. Preparation of Solutions

- Mobile Phase (Acetonitrile: 0.05% Orthophosphoric Acid, 70:30 v/v):
  - Prepare the 0.05% orthophosphoric acid solution by adding 0.5 mL of orthophosphoric acid to a 1000 mL volumetric flask, making up to the mark with HPLC grade water, and adjusting the pH to 3.5.
  - Mix 700 mL of Acetonitrile with 300 mL of the 0.05% orthophosphoric acid buffer.
  - Filter the mobile phase through a 0.45 μm membrane filter.
  - Degas the solution for 10-15 minutes in an ultrasonic bath before use.
- Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[6]
- Standard Stock Solution:
  - Accurately weigh about 4 mg of Artemether and 24 mg of Lumefantrine reference standards into a 25 mL volumetric flask.[1][6]
  - Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the standards completely.[6]
  - Allow the solution to cool to room temperature and make up to the mark with the diluent.
    This yields a stock solution of approximately 160 µg/mL of Artemether and 960 µg/mL of Lumefantrine.
- Working Standard Solution:
  - Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask and dilute with the mobile phase to obtain the desired working concentration (e.g., 16 μg/mL ART and 96 μg/mL LUM).[1]
- 3. Sample Preparation (from Tablets)
- Weigh and finely powder no fewer than 20 tablets to get a homogenous sample.

## Methodological & Application





- Accurately weigh a portion of the powder equivalent to 4 mg of Artemether and 24 mg of Lumefantrine and transfer it into a 25 mL volumetric flask.[1][6]
- Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drugs.[6]
- Allow the solution to cool and dilute to the mark with the diluent.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[6]
- 4. Chromatographic Analysis
- Set up the HPLC system according to the conditions specified in the "Chromatographic Conditions" table.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no interfering peaks are present.
- Inject the working standard solution multiple times (e.g., five times) to check for system suitability (repeatability of retention time and peak area). The %RSD for peak areas should be less than 2.0%.
- Inject the prepared sample solutions in duplicate.
- Inject a standard solution after a series of sample injections to monitor system performance.

#### 5. Calculation

The concentration of **Artemether and Lumefantrine** in the sample preparation can be calculated using the peak areas obtained from the standard and sample chromatograms.

• Formula:



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijlpr.com [ijlpr.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- To cite this document: BenchChem. [Application Note: Simultaneous Determination of Artemether and Lumefantrine by Reverse-Phase HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667620#reverse-phase-hplc-for-simultaneous-determination-of-artemether-and-lumefantrine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com